Cas no 2621932-27-0 (methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate)

methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-amino-6-chloro-5-fluoronicotinate
- INDEX NAME NOT YET ASSIGNED
- methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
- Methyl4-amino-6-chloro-5-fluoronicotinate
- SCHEMBL23043656
- CS-0371897
- AT28320
- EN300-28228597
- DB-402472
- 2621932-27-0
-
- MDL: MFCD34593570
- Inchi: 1S/C7H6ClFN2O2/c1-13-7(12)3-2-11-6(8)4(9)5(3)10/h2H,1H3,(H2,10,11)
- InChI Key: MAAYDZRXUKJZNT-UHFFFAOYSA-N
- SMILES: C(C1=CN=C(Cl)C(F)=C1N)(=O)OC
Computed Properties
- Exact Mass: 204.0101833g/mol
- Monoisotopic Mass: 204.0101833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 65.2Ų
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1102569-1g |
methyl 4-amino-6-chloro-5-fluoronicotinate |
2621932-27-0 | 97% | 1g |
$350 | 2024-06-05 | |
Enamine | EN300-28228597-5g |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
2621932-27-0 | 5g |
$3812.0 | 2023-09-09 | ||
Enamine | EN300-28228597-0.25g |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
2621932-27-0 | 0.25g |
$1209.0 | 2023-09-09 | ||
Aaron | AR0223OD-250mg |
Methyl 4-amino-6-chloro-5-fluoronicotinate |
2621932-27-0 | 98% | 250mg |
$379.00 | 2025-02-13 | |
Enamine | EN300-28228597-5.0g |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
2621932-27-0 | 5.0g |
$5137.0 | 2023-07-07 | ||
Enamine | EN300-28228597-0.1g |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
2621932-27-0 | 0.1g |
$1157.0 | 2023-09-09 | ||
Enamine | EN300-28228597-0.5g |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate |
2621932-27-0 | 0.5g |
$1262.0 | 2023-09-09 | ||
1PlusChem | 1P0223G1-1g |
Methyl 4-amino-6-chloro-5-fluoronicotinate |
2621932-27-0 | 98% | 1g |
$1134.00 | 2023-12-18 | |
eNovation Chemicals LLC | Y1102569-25g |
methyl 4-amino-6-chloro-5-fluoronicotinate |
2621932-27-0 | 97% | 25g |
$1800 | 2025-03-01 | |
eNovation Chemicals LLC | Y1104929-5g |
methyl 4-amino-6-chloro-5-fluoronicotinate |
2621932-27-0 | 95% | 5g |
$2650 | 2024-07-23 |
methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate Related Literature
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
Methyl 4-Amino-6-Chloro-5-Fluoropyridine-3-Carboxylate: A Comprehensive Overview
Methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, with the CAS number 2621932-27-0, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis, pharmacology, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with an amino group at position 4, a chlorine atom at position 6, a fluorine atom at position 5, and a methyl ester group at position 3. These substituents contribute to its distinctive chemical properties and make it a valuable molecule for various applications.
The synthesis of methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate involves a series of intricate chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and esterification processes. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly enhance the efficiency of constructing the pyridine ring with the desired substituents.
In terms of applications, this compound has shown promising potential in the development of novel agrochemicals and pharmaceutical agents. Its amino group and halogen substituents make it an ideal candidate for modifying bioactive molecules. For example, studies have demonstrated that derivatives of this compound exhibit potent antifungal and insecticidal activities, making them valuable leads for crop protection products. Additionally, its fluorinated structure has been explored in drug design due to the unique electronic properties imparted by the fluorine atom.
Recent research has also focused on understanding the photophysical properties of methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate. The presence of electron-withdrawing groups such as chlorine and fluorine on the pyridine ring enhances its fluorescence quantum yield, making it a potential candidate for fluorescent sensing applications. Furthermore, its ability to coordinate with metal ions has opened avenues for its use in catalysis and metallophoresis.
The toxicity profile of this compound has been extensively studied to ensure its safe handling and application. According to recent toxicological evaluations, methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are still underway to fully assess its safety profile.
In conclusion, methyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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